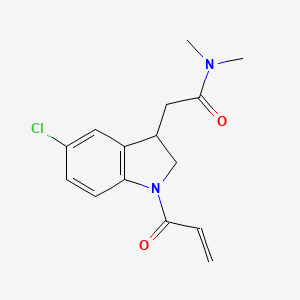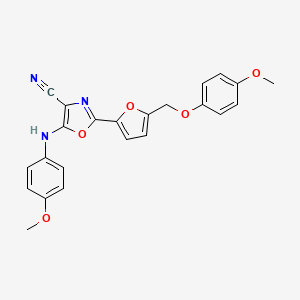
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O5 and its molecular weight is 417.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
The chemical compound under consideration is a part of the broader family of furan and oxazole derivatives, which have been synthesized through various methods and have shown a wide range of applications in scientific research. One of the relevant methods includes the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which facilitates the synthesis of oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology is noted for its good yields, high selectivity, low catalyst loading, and faster reaction times, indicating its efficiency in producing complex organic structures (B. Reddy et al., 2012).
Antimicrobial Activities
Derivatives related to the compound of interest have been synthesized and tested for antimicrobial activities. For instance, azole derivatives, including those starting from furan-2-carbohydrazide, have been created and shown to display activity against tested microorganisms. This highlights the potential use of these compounds in developing antimicrobial agents (Serap Başoğlu et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition performance on mild steel in HCl solution. Such studies indicate the potential application of furan and oxazole derivatives in protecting metals from corrosion, which is crucial in industrial applications (M. Yadav et al., 2016).
Quantum Studies and Thermodynamic Properties
The novel derivatives of furan and oxazole have been subjected to quantum studies and analyses of thermodynamic properties, demonstrating the compound's stability and reactivity. This research can contribute to the understanding of the fundamental properties of such compounds, paving the way for their application in various fields, including materials science (S. A. Halim & M. Ibrahim, 2022).
Fluorescent Properties and Photocatalysis
The study of fluorescent properties and photocatalytic applications of oxazole derivatives indicates their potential use in developing new materials with specific optical properties. Such materials could find applications in sensors, imaging, and environmental remediation (D. W. Rangnekar & D. D. Rajadhyaksha, 1986).
Eigenschaften
IUPAC Name |
5-(4-methoxyanilino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-27-16-5-3-15(4-6-16)25-22-20(13-24)26-23(31-22)21-12-11-19(30-21)14-29-18-9-7-17(28-2)8-10-18/h3-12,25H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIHOZLHYUTFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
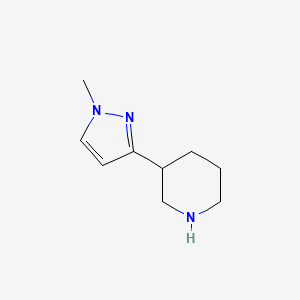

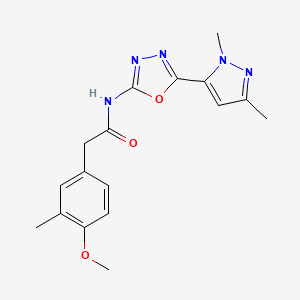
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)


![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)
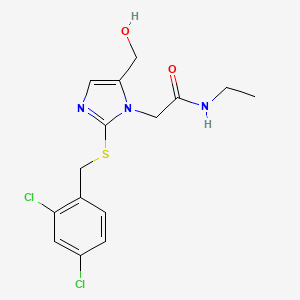


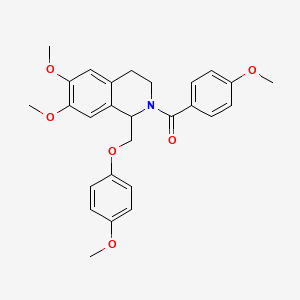
![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)
